3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide; hydrochloride is a chemical compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 402.32 g/mol. This compound is primarily classified as an amide derivative and is recognized for its structural complexity, featuring a piperidine ring and a benzofuran moiety, which contribute to its biological activity and potential therapeutic applications.
The synthesis of 3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide; hydrochloride can involve several methodologies. One common approach includes:
The molecular structure of 3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide; hydrochloride can be described using various chemical representations:
InChI=1S/C18H24ClN3O3.ClH/c19-13-4-5-15-12(9-13)10-16(25-15)18(24)22-8-2-1-3-14(22)11-21-17(23)6-7-20;/h4-5,9,14,16H,1-3,6-8,10-11,20H2,(H,21,23);1H
C1CCN(C(C1)CNC(=O)CCN)C(=O)C2CC3=C(O2)C=CC(=C3)Cl.Cl
These representations provide insight into the compound's connectivity and stereochemistry.
The compound's reactivity can be characterized by its ability to participate in various chemical reactions:
The physical and chemical properties of 3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide; hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 402.32 g/mol |
Appearance | Typically a white solid |
Solubility | Soluble in water and organic solvents |
Melting Point | Not specified |
Purity | Generally ≥ 95% |
These properties are crucial for understanding the compound's behavior in biological systems and its suitability for various applications .
Research indicates that 3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide; hydrochloride may have applications in:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5